7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline
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Overview
Description
7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of C–CF2H bonds using difluoromethylation reagents . This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can lead to a wide range of fluorine-substituted quinoline derivatives .
Scientific Research Applications
7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and fluorine content make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s stability and electronic properties can be exploited in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives, such as:
6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share a similar quinoline core structure and exhibit antibacterial activity.
7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: This compound has a similar fluorinated structure and has been studied for its antiviral properties.
Uniqueness
What sets 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline apart is its unique combination of fluorine atoms and the oxazinyl group, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19F3N2O |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(7,8-difluoroquinolin-3-yl)-4-[(4-fluorophenyl)methyl]-6,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C22H19F3N2O/c1-22(2)11-17(9-13-3-6-16(23)7-4-13)27-21(28-22)15-10-14-5-8-18(24)19(25)20(14)26-12-15/h3-8,10,12,17H,9,11H2,1-2H3 |
InChI Key |
CNYFQOPMHOZRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N=C(O1)C2=CN=C3C(=C2)C=CC(=C3F)F)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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